
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 7 and 8 positions and a carboxylic acid group at the 2 position. It is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be achieved through several methods. One common approach involves the hydroxylation of naphthalene derivatives using bioconversion techniques with Escherichia coli. This method leverages the enzymatic activity of the bacteria to introduce hydroxyl groups at specific positions on the naphthalene ring.
Industrial production methods for this compound may involve chemical synthesis routes that include the use of specific reagents and catalysts to achieve the desired functionalization of the naphthalene core. Detailed reaction conditions and specific reagents used in these processes are typically proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the naphthalene ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be compared with other naphthalene derivatives, such as:
1,2-Dihydroxynaphthalene: Similar in structure but lacks the carboxylic acid group.
2-Naphthoic Acid: Contains the carboxylic acid group but lacks the hydroxyl groups.
Naphthalene-1,4-diol: Has hydroxyl groups at different positions on the naphthalene ring.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
7,8-dihydroxy-7,8-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9-4-3-6-1-2-7(11(14)15)5-8(6)10(9)13/h1-5,9-10,12-13H,(H,14,15) |
Clave InChI |
UVAMRBLOPMWOJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)O)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)

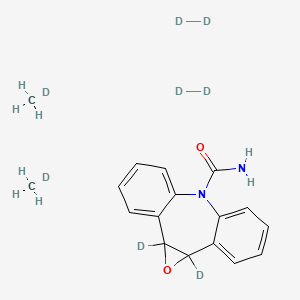
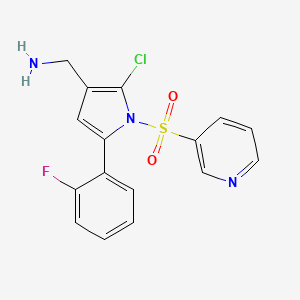
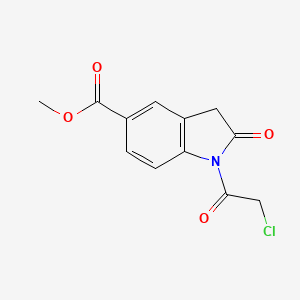
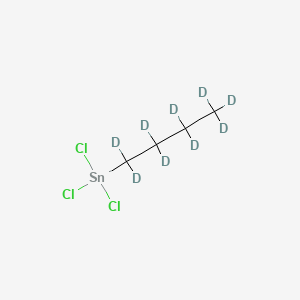

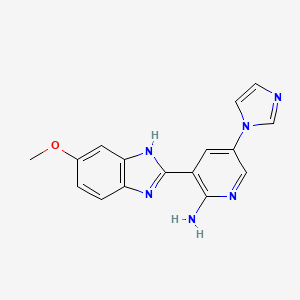
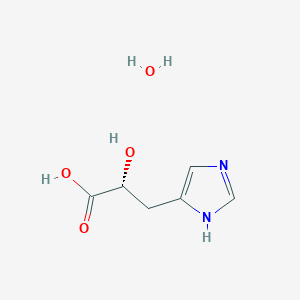
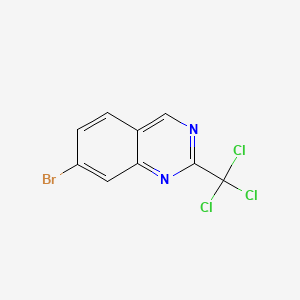
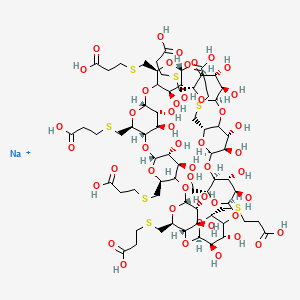
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
